molecular formula C17H12F3NO5S2 B2801114 Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899725-30-5

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2801114
CAS No.: 899725-30-5
M. Wt: 431.4
InChI Key: HECUCDOXPRZTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a trifluoromethoxy group on the para position of the phenyl ring within the sulfamoyl moiety. The compound features a methyl ester at the 2-position of the benzothiophene core, which influences its solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO5S2/c1-25-16(22)14-15(12-4-2-3-5-13(12)27-14)28(23,24)21-10-6-8-11(9-7-10)26-17(18,19)20/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECUCDOXPRZTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Yield and Purity : Compounds with trifluoromethoxy substituents (e.g., ) often exhibit high synthetic yields (>85%), suggesting efficient incorporation of this group.
  • The trifluoromethoxy group’s metabolic stability could make it advantageous in prolonged drug action.

Biological Activity

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, also known as TAK-659, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Benzothiophene Core : A fused bicyclic structure that contributes to the compound's biological activity.
  • Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Sulfamoyl Moiety : Known for its role in various pharmacological activities.

Molecular Formula

C17H15F3N2O5SC_{17}H_{15}F_{3}N_{2}O_{5}S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's binding affinity to certain proteins or enzymes, while the sulfamoyl group participates in hydrogen bonding, influencing the activity of target molecules. This dual interaction can modulate various biological pathways, making it valuable in therapeutic contexts.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to benzothiophenes. For instance, derivatives have demonstrated significant activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit anticancer properties through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Disruption of cancer cell metabolic pathways.

A study evaluating similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy of benzothiophene derivatives against bacterial strains.
    • Findings : Compounds exhibited potent antibacterial activity with MIC values ranging from 16 to 256 µg/mL across different bacterial species .
  • Anticancer Research :
    • Objective : Assess the anticancer effects of this compound.
    • Results : Significant reduction in cell viability was observed in several cancer cell lines, indicating potential for further development as an anticancer agent .

Research Findings Summary Table

Study FocusBiological ActivityKey Findings
Antimicrobial ActivityBacterial and fungal inhibitionMIC values as low as 16 µg/mL against S. aureus
Anticancer PotentialInduction of apoptosisSignificant reduction in viability across cancer cell lines
Mechanism ExplorationEnzyme inhibitionInteraction with key metabolic enzymes

Q & A

Q. What are the optimized synthetic routes for Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzothiophene Core Formation : Construct the benzothiophene scaffold via cyclization of substituted thiophenol derivatives or via cross-coupling reactions.

Sulfamoyl Group Introduction : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 4-(trifluoromethoxy)phenylsulfamoyl moiety to the benzothiophene core .

Esterification : Methyl esterification at the 2-position using methanol under acidic or basic conditions.
Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd catalyst) to maximize yield (typically 60–80%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. For example, the trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F NMR signal at δ -58 to -60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 446.05 for C₁₈H₁₃F₃NO₅S₂).
  • Infrared (IR) Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1340 cm⁻¹ (sulfamoyl S=O) confirm functional groups.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :
  • Cancer Cell Viability : Use MTT or CellTiter-Glo assays in cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Dose-response curves (0.1–100 µM) over 48–72 hours are standard .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates.
  • Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethoxy and sulfamoyl groups?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing -OCF₃ with -OCH₃ or -CF₃) .
  • Biological Profiling : Compare IC₅₀ values across analogs in cancer cell lines and enzyme assays.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like carbonic anhydrase IX .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .

Q. What experimental strategies can elucidate the mechanism of action of this compound in inducing apoptosis?

  • Methodological Answer :
  • Proteomics : Perform LC-MS/MS-based profiling of treated cells to identify dysregulated proteins (e.g., Bcl-2, caspase-3) .
  • RNA Interference : Knock down candidate targets (e.g., AKT, mTOR) to assess rescue of apoptosis.
  • Surface Plasmon Resonance (SPR) : Measure direct binding to purified apoptotic regulators (e.g., BAX/BAK) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
  • Metabolite Identification : Incubate the compound with liver microsomes and characterize metabolites via HRMS.
  • Hypothesis Testing : Design xenograft studies with controlled variables (e.g., dosing regimen, vehicle) to isolate efficacy drivers .

Q. What in silico approaches are suitable for predicting off-target interactions or toxicity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
  • QSAR Modeling : Use platforms like Schrödinger or MOE to correlate structural descriptors with hepatotoxicity.
  • Derek Nexus : Apply rule-based toxicity prediction for structural alerts (e.g., sulfonamide-related hypersensitivity) .

Q. How can this compound be quantified in complex biological matrices during pharmacokinetic studies?

  • Methodological Answer :
  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/brain homogenates.
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 446.05 → 328.10 (quantifier) and 446.05 → 210.05 (qualifier).
  • Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.